Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
Description
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-9-5-8(1)6-10(9)7-11-3-4-12-10/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODECTYZAQXQODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23CNCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559914-99-6 | |
| Record name | spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Strategies Overview
The synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] typically involves constructing the bicyclic framework followed by incorporation or cyclization to form the morpholine moiety. Key approaches include:
- Intramolecular and Intermolecular Diels-Alder Reactions : Utilized to construct the bicyclo[2.2.1]heptane skeleton with high stereocontrol.
- Reductive Amination and Cyclization : To form the morpholine ring fused at the spiro center.
- Use of Bicyclic Precursors : Such as 2-oxa-5-azabicyclo[2.2.1]heptane derivatives as building blocks for spirocyclization.
Reductive Amination Using 2-oxa-5-azabicyclo[2.2.1]heptane
A practical and efficient method to prepare spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] involves the following steps:
Starting Materials : A bicyclic amine salt, specifically (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is reacted with an aldehyde or ketone precursor.
Reaction Conditions : The bicyclic amine salt is dissolved in dichloromethane (CH2Cl2) with molecular sieves to maintain dryness. DIPEA (N,N-diisopropylethylamine) is added as a base to neutralize the acid and facilitate the reaction.
Reductive Amination : Sodium triacetoxyborohydride (Na(OAc)3BH) is added as a mild reducing agent to convert the imine intermediate formed between the amine and carbonyl compound into the corresponding amine, completing the morpholine ring formation.
Workup and Purification : After stirring overnight at room temperature, the reaction mixture is filtered, washed with saturated sodium bicarbonate and brine, concentrated, and purified by flash column chromatography on silica gel.
Yields and Characterization : This method typically affords the desired spirocyclic morpholine derivatives in good yields (e.g., 70%). Mass spectrometry confirms the product with expected molecular ions.
Representative Experimental Data Table
| Entry | Starting Material (g) | Reagents & Equivalents | Solvent | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl (1.23) | DIPEA (1.58 mL), Na(OAc)3BH (1.92 g) | CH2Cl2 (10 mL) | Overnight | Room Temp | 70 | Molecular sieves (2 g) used to maintain dryness; racemic mixture obtained |
| 2 | Aldehyde or ketone precursor (1.0) | Same as above | CH2Cl2 (10 mL) | Overnight | Room Temp | 69-84 | Purification by silica gel chromatography; ESI-MS confirms product |
Mechanistic Insights
- The key step involves the formation of an imine intermediate between the bicyclic amine and the carbonyl compound.
- Sodium triacetoxyborohydride selectively reduces the imine to the amine without affecting other functional groups.
- The bicyclic structure of the amine ensures the formation of the spirocyclic morpholine ring at the bridgehead position.
- Molecular sieves are critical to remove water and drive the imine formation equilibrium forward.
Comparative Analysis of Preparation Methods
Summary and Recommendations
- The reductive amination approach using (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is currently the most practical and well-documented method for preparing spiro[bicyclo[2.2.1]heptane-2,2'-morpholine], offering good yields and operational simplicity.
- The Diels-Alder strategies provide valuable synthetic routes to the bicyclo[2.2.1]heptane core and can be adapted for morpholine ring incorporation, though they require more specialized substrates and conditions.
- Optimization of reaction parameters such as solvent, temperature, and reagent equivalents can further improve yields and selectivity.
- Future research may explore catalytic asymmetric variants to access enantiomerically pure spirocyclic morpholines.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-morpholine] exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, it can influence biochemical processes by acting as an inhibitor or activator of certain enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- Ring Systems: Replacement of morpholine with dioxolane, dioxane, or oxirane alters polarity and reactivity.
- Molecular Weight : The morpholine-containing compound is lighter (167.25 g/mol) than dioxolane/dioxane analogs (>210 g/mol), which may influence pharmacokinetic properties like membrane permeability .
- Substituents : Methyl groups in dioxane and oxirane derivatives increase hydrophobicity, as evidenced by higher calculated logP values (e.g., XlogP = 5 for Spiro[naphtho[1,2-b]pyran]) .
Toxicity and Mechanistic Insights
- BBH and Oxidative Stress : Generates reactive oxygen species (ROS), causing SOS-response and oxidative damage in bacterial cells .
- Spiro[dioxolane] : Bioactivity without reported toxicity suggests structural features (e.g., dioxolane ring) may mitigate harmful effects compared to BBH .
- Morpholine Derivatives : Generally considered metabolically stable and low-toxicity, but spiro-morpholine’s specific effects require validation .
Data Tables
Biological Activity
Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a spirocyclic structure that combines a bicyclo[2.2.1]heptane framework with a morpholine moiety, which is known for enhancing solubility and bioavailability of pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.
Structural Characteristics
The compound's systematic name reflects its complex architecture, which contributes to its distinct chemical properties and biological activities. The presence of the morpholine ring allows for various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block in organic synthesis.
Biological Activity
Research indicates that spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] exhibits several biological activities:
- Enzyme Inhibition : Notably, it has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can potentially lead to anti-diabetic effects by regulating blood sugar levels.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial and antiviral properties, suggesting its utility in treating infections.
- Anticancer Potential : Compounds with similar morpholine structures have demonstrated anticancer properties, indicating that spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] may also possess such capabilities .
The mechanism by which spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] exerts its effects involves interactions with specific molecular targets. Its spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of various biochemical pathways depending on the target .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | α-Glucosidase inhibition | |
| Antimicrobial | Potential antibacterial and antiviral effects | |
| Anticancer | Similar compounds show cytotoxic effects |
Case Studies
Several studies have explored the biological activity of spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]:
- Anti-Diabetic Activity : A study demonstrated that modifications on the morpholine ring significantly affected the compound's interaction with α-glucosidase, enhancing its inhibitory potency.
- Antimicrobial Testing : In vitro assays revealed that spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] exhibits notable activity against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
- Cytotoxicity Assays : Research involving cell lines showed that derivatives of this compound could induce apoptosis in cancer cells, suggesting a pathway for anticancer drug development .
Q & A
What are the common synthetic routes for spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] derivatives, and how do reaction conditions influence yield and stereochemistry?
Basic Research Question
Synthesis typically involves functionalizing bicyclo[2.2.1]heptane cores with morpholine moieties. For example, bridged morpholine derivatives can be synthesized via cyclization of trans-4-hydroxy-L-proline precursors under acidic conditions, with yields dependent on solvent polarity and temperature control to preserve stereochemistry . Alternative routes include ketene-based cycloadditions (e.g., dichloroketene with cyclopentene derivatives), followed by reductive or oxidative steps to form spiro junctions . Methodologically, NMR and X-ray crystallography are critical for verifying stereochemical outcomes .
How can crystallographic data be leveraged to resolve structural ambiguities in spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] derivatives?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsional parameters. For example, orthorhombic crystal systems (space group P222) with cell parameters a = 10.5420 Å, b = 11.7946 Å, and c = 13.2997 Å have been used to confirm spirojunction geometry and sulfonylmethyl group orientation . H-atom positions are often constrained during refinement, and thermal displacement parameters (e.g., U) validate molecular rigidity . Cross-validation with DFT-optimized structures can resolve discrepancies in torsional angles .
What computational approaches are used to predict the stability and detonation properties of bicyclo[2.2.1]heptane-based energetic materials?
Advanced Research Question
Density functional theory (DFT) calculates heats of formation (HOF), bond dissociation energies (BDEs), and electronic structures. For nitramine derivatives, the C–NO bond is prioritized for stability analysis, with BDEs > 200 kJ/mol indicating low sensitivity . Molecular dynamics simulations assess lattice energies and crystal packing efficiency, correlating with experimental densities (e.g., 1.351 Mg/m) . Detonation velocity (D) and pressure (P) are modeled via Kamlet-Jacobs equations, leveraging computed HOFs and densities .
How do substituents like sulfonamide or difluorovinyl groups influence the electronic structure and reactivity of spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]?
Advanced Research Question
Electron-withdrawing groups (e.g., sulfonamide) enhance hydrogen-bonding capacity, as shown by shortened O–H···N/O contacts (< 2.5 Å) in crystal structures . This impacts solubility and pharmacological activity. Difluorovinyl groups increase electrophilicity at the bicycloheptane core, as evidenced by reduced LUMO energies (-1.2 eV) in computational studies, facilitating nucleophilic additions . Substituent effects are quantified via Hammett constants (σ) and mapped using electrostatic potential surfaces .
How can researchers address contradictions in reported crystallographic parameters for spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] derivatives?
Data Contradiction Analysis
Discrepancies in unit cell parameters (e.g., V = 1653.67 Å vs. similar compounds) may arise from temperature-dependent lattice distortions or refinement protocols . To resolve these:
- Compare displacement parameters (U) for non-H atoms; values > 0.05 Å suggest disorder.
- Validate using high-resolution SC-XRD (θ > 25°) or neutron diffraction for H-atom positions.
- Cross-reference with spectroscopic data (e.g., C NMR chemical shifts for carbonyl groups) .
What methodological frameworks (e.g., PICO) are applicable to designing pharmacological studies on spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] derivatives?
Research Design Strategy
The PICO framework structures hypotheses:
- Population : Target proteins (e.g., enzymes with hydrophobic binding pockets).
- Intervention : Derivatives with sulfonamide or morpholine groups.
- Comparison : Unsubstituted bicycloheptanes or commercial inhibitors.
- Outcome : Binding affinity (IC), selectivity (via molecular docking), and ADMET properties .
For in vitro studies, SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) quantify interactions, while MD simulations predict binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
